1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and trifluoromethyl groups, and coupling with the piperazine and chlorophenyl moieties. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorophenyl)piperazine
- 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-bromophenyl)piperazine
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the piperazine and chlorophenyl moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c18-12-1-3-13(4-2-12)24-5-7-25(8-6-24)16(26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUJOCREUXEMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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